Cas no 2060024-61-3 (5-Bromo-4-methyl-2-(propan-2-yl)pyridine)

5-Bromo-4-methyl-2-(propan-2-yl)pyridine structure
2060024-61-3 structure
Product Name:5-Bromo-4-methyl-2-(propan-2-yl)pyridine
CAS No:2060024-61-3
MF:C9H12BrN
MW:214.102281570435
MDL:MFCD30488132
CID:5065944
PubChem ID:123803989
Update Time:2025-11-02

5-Bromo-4-methyl-2-(propan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-methyl-2-(propan-2-yl)pyridine
    • MFCD30488132
    • SCHEMBL22725593
    • 5-Bromo-2-isopropyl-4-methylpyridine
    • BS-48196
    • E85032
    • EN300-330440
    • 5-bromo-4-methyl-2-propan-2-ylpyridine
    • 2060024-61-3
    • MDL: MFCD30488132
    • Inchi: 1S/C9H12BrN/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,1-3H3
    • InChI Key: SJXJOMHSZXTXIV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1C)C(C)C

Computed Properties

  • Exact Mass: 213.01531g/mol
  • Monoisotopic Mass: 213.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9

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Additional information on 5-Bromo-4-methyl-2-(propan-2-yl)pyridine

5-Bromo-4-methyl-2-(propan-2-yl)pyridine: A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research

The 5-Bromo-4-methyl-2-(propan-2-yl)pyridine (CAS No. 2060024-61-3) is a structurally distinct pyridine derivative characterized by its brominated, alkylated aromatic ring system. This compound belongs to the broader class of heterocyclic organic compounds, which are widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the 5-position and methyl/propan-2-yl substituents at positions 4 and 2 introduces unique electronic properties and reactivity profiles that make it an attractive target for synthetic chemists and medicinal researchers alike.

Recent advancements in transition metal-catalyzed cross-coupling reactions have enabled efficient synthesis routes for this compound. For instance, a 2023 study published in Chemical Communications demonstrated a palladium-catalyzed Suzuki-Miyaura coupling strategy to introduce the propan-2-yl group with high regioselectivity. Such methods address earlier challenges associated with competing side reactions in traditional alkylation protocols. The compound’s structural flexibility has also been leveraged in the design of brominated pyridine-based scaffolds, which exhibit promising activity against oncogenic kinases in preclinical models.

In medicinal chemistry applications, the methyl-propanoate substitution pattern confers lipophilicity optimal for cell membrane permeability—a critical factor in drug delivery systems. A notable application involves its use as an intermediate in the synthesis of cyclin-dependent kinase inhibitors. Researchers at Stanford University recently reported that analogs incorporating this core structure showed submicromolar IC₅₀ values against CDK8/19 complexes, which are implicated in tumor progression pathways. The bromine atom serves as a strategic handle for post-synthesis functionalization, enabling iterative optimization of pharmacokinetic properties.

Beyond therapeutic applications, this compound’s photochemical properties are gaining attention. A 2024 Angewandte Chemie study highlighted its role as a photosensitizer in singlet oxygen generation systems—a key mechanism in photodynamic therapy (PDT). The combination of its aromatic conjugation and substituent effects resulted in quantum yields exceeding 0.7 under visible light irradiation, outperforming conventional porphyrin-based sensitizers in certain tissue penetration scenarios. These findings underscore its potential in next-generation PDT agents targeting deep-seated tumors.

In the realm of sustainable chemistry, this compound has emerged as a valuable building block for bio-based polymers. Collaborative work between ETH Zurich and industrial partners demonstrated its incorporation into polyurethane networks via amidation reactions with renewable dicarboxylic acids. The resulting materials exhibited enhanced thermal stability (Tg > 110°C) while maintaining processability—a critical balance for automotive and aerospace applications. Such advancements align with global initiatives to reduce reliance on petroleum-derived monomers.

Ongoing research focuses on exploiting this compound’s chiral center at the propanoate moiety (R/S-methyl-propanoate substituent). Enantioselective syntheses using cinchona alkaloid-derived organocatalysts have achieved enantiomeric excesses above 98%, enabling stereocontrolled studies on biological activity profiles. Preliminary data from these investigations suggest that enantiomer-specific interactions with GABA-A receptor subtypes could lead to novel anxiolytic agents with reduced side-effect liabilities compared to benzodiazepines.

The compound’s unique reactivity has also driven innovations in flow chemistry platforms. High-throughput screening campaigns using microreactor systems have identified optimal conditions for one-pot multistep syntheses involving this pyridine core. These methods reduce solvent usage by up to 60% while maintaining >95% purity levels—a significant step toward greener manufacturing paradigms demanded by regulatory frameworks like the EU’s REACH directive.

In conclusion, the CAS No. 2060024-61-3 compound exemplifies how subtle structural variations within heterocyclic frameworks can unlock multifaceted utility across diverse scientific domains. Its continued exploration through advanced synthetic methodologies and interdisciplinary collaborations promises further breakthroughs in both fundamental understanding and applied technologies.

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